molecular formula C16H16O3 B13795392 1'-Acetonaphthone, 4'-(2-oxobutoxy)- CAS No. 73622-76-1

1'-Acetonaphthone, 4'-(2-oxobutoxy)-

Cat. No.: B13795392
CAS No.: 73622-76-1
M. Wt: 256.30 g/mol
InChI Key: NGILSQROLZTVFT-UHFFFAOYSA-N
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Description

1'-Acetonaphthone (CAS RN: 941-98-0) is a naphthalene derivative with the molecular formula CH₃COC₁₀H₇. It is characterized by a methyl ketone group attached to the 1' position of the naphthalene ring. Key properties include a high melting point of 302°C, a purity exceeding 90.0%, and a price of JPY 3,600 per 25 mL . This compound is structurally related to isomers such as 2'-Acetonaphthone and derivatives like 2-Acetyl-1-naphthol, which differ in substituent positions and functional groups.

Properties

CAS No.

73622-76-1

Molecular Formula

C16H16O3

Molecular Weight

256.30 g/mol

IUPAC Name

1-(4-acetylnaphthalen-1-yl)oxybutan-2-one

InChI

InChI=1S/C16H16O3/c1-3-12(18)10-19-16-9-8-13(11(2)17)14-6-4-5-7-15(14)16/h4-9H,3,10H2,1-2H3

InChI Key

NGILSQROLZTVFT-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)COC1=CC=C(C2=CC=CC=C21)C(=O)C

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1’-Acetonaphthone, 4’-(2-oxobutoxy)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of 1’-Acetonaphthone, 4’-(2-oxobutoxy)-. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals .

Mechanism of Action

The mechanism of action of 1’-Acetonaphthone, 4’-(2-oxobutoxy)- involves its interaction with specific molecular targets and pathways. The acetyl group in the compound can undergo various chemical reactions, such as nucleophilic substitution, oxidation, and reduction, to introduce different functional groups into the molecule. These reactions enable the compound to exert its effects by modifying the structure and function of target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers: 1'-Acetonaphthone vs. 2'-Acetonaphthone

The positional isomer 2'-Acetonaphthone (CAS RN: 93-08-3) shares the same molecular formula but features the acetyl group at the 2' position of the naphthalene ring. Key differences include:

  • Melting Point : Slightly lower (300–301°C vs. 302°C) .
  • Purity : Higher purity (>98.0% vs. >90.0%) .
  • Cost : Lower price (JPY 3,100 per 25 g vs. JPY 3,600 per 25 mL) .

The isomer’s higher purity and lower cost may make it preferable in synthetic applications requiring precise stoichiometry.

Functional Analog: 2-Acetyl-1-naphthol

2-Acetyl-1-naphthol (CAS RN: 711-79-5) introduces a hydroxyl group adjacent to the acetyl moiety. This structural modification drastically reduces the melting point (98–100°C) compared to 1'-Acetonaphthone (302°C) .

Structural Analogs with Lower Similarity

lists compounds with similarity scores <0.97 , such as:

  • 1-([1,1'-Biphenyl]-4-yl)ethanone (CAS RN: 92-91-1): A biphenyl derivative lacking the naphthalene backbone, which may limit its utility in applications requiring planar aromatic systems .
  • 4-Acetylbiphenyl (CAS RN: 613-56-9): Similar to biphenyl derivatives, this compound’s extended aromatic system could alter electronic properties compared to 1'-Acetonaphthone .

Data Table: Key Properties of Compared Compounds

Compound Name CAS RN Molecular Formula Melting Point (°C) Purity Price (JPY)
1'-Acetonaphthone 941-98-0 CH₃COC₁₀H₇ 302 >90.0% 3,600/25 mL
2'-Acetonaphthone 93-08-3 CH₃COC₁₀H₇ 300–301 >98.0% 3,100/25 g
2-Acetyl-1-naphthol 711-79-5 HOC₁₀H₆COCH₃ 98–100 N/A 6,200/25 g
1-([1,1'-Biphenyl]-4-yl)ethanone 92-91-1 C₁₄H₁₂O N/A N/A N/A

Sources:

Research Findings

  • Thermal Stability : 1'-Acetonaphthone’s higher melting point (302°C) compared to analogs suggests superior thermal stability, advantageous in high-temperature reactions .
  • Cost-Effectiveness : 2'-Acetonaphthone offers better cost efficiency per gram, likely due to optimized synthesis routes .
  • Reactivity : The hydroxyl group in 2-Acetyl-1-naphthol introduces hydrogen-bonding capability, altering reactivity in nucleophilic substitutions .

Limitations

Further experimental or literature studies are required to characterize this substituted derivative.

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